

1-Bromo-3,4-dimethoxy-2-methylbenzene chemical properties

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Compound of Interest

Compound Name: 1-Bromo-3,4-dimethoxy-2-methylbenzene

Cat. No.: B104200

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An In-Depth Technical Guide to **1-Bromo-3,4-dimethoxy-2-methylbenzene**: Properties, Synthesis, and Reactivity for Advanced Drug Development

Section 1: Introduction and Strategic Overview

1-Bromo-3,4-dimethoxy-2-methylbenzene is a highly functionalized aromatic halide that serves as a pivotal building block in modern organic synthesis. Its strategic importance, particularly for researchers in pharmaceutical and agrochemical development, lies in the specific arrangement of its substituents: a reactive bromine atom poised for cross-coupling and organometallic reactions, and electron-donating methoxy and methyl groups that influence the electronic properties and reactivity of the benzene ring.^{[1][2]} This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and a detailed exploration of its core reactivity, offering field-proven insights for its application in the construction of complex molecular architectures.

Caption: Chemical structure of **1-Bromo-3,4-dimethoxy-2-methylbenzene**.

Section 2: Physicochemical Properties

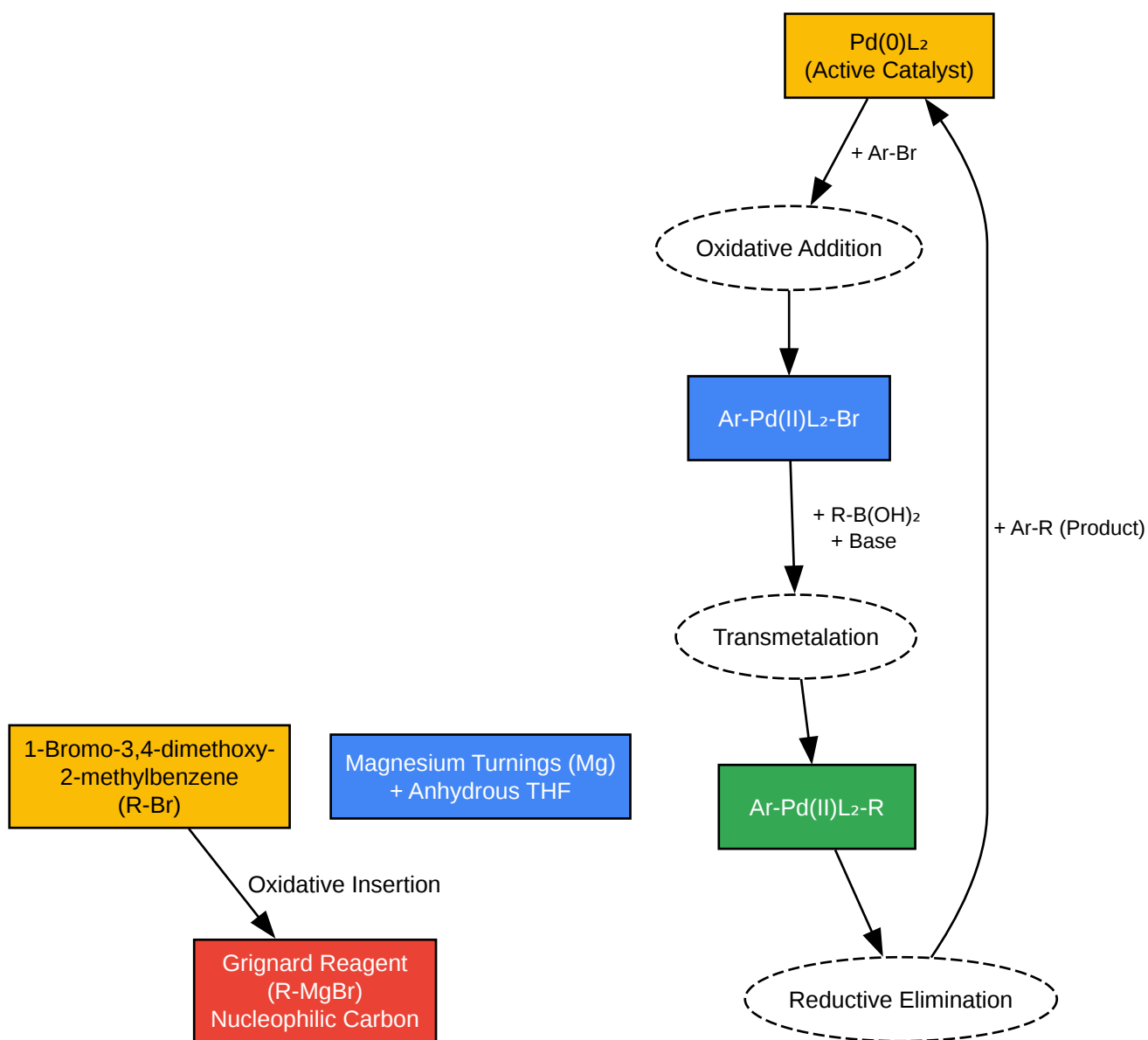
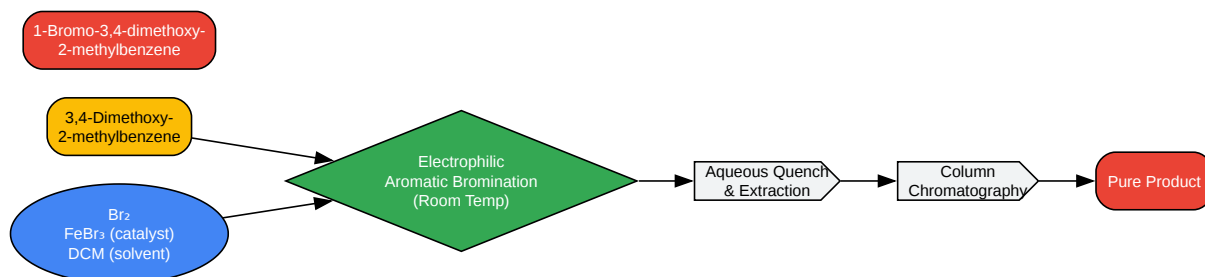
The compound is a solid at room temperature, necessitating handling and storage conditions that preserve its integrity.^[3] Its predicted high boiling point suggests low volatility.^[3] A comprehensive summary of its key properties is presented below.

Property	Value	Source
CAS Number	74866-17-4	ChemicalBook[3]
Molecular Formula	C ₉ H ₁₁ BrO ₂	ChemSynthesis[4]
Molecular Weight	231.09 g/mol	ChemSynthesis[4]
Appearance	Solid	ChemicalBook[3]
Melting Point	59-60 °C	ChemicalBook[3]
Boiling Point	252.9 ± 35.0 °C (Predicted)	ChemicalBook[3]
Density	1.360 ± 0.06 g/cm ³ (Predicted)	ChemicalBook[3]
Storage	Sealed in dry, Room Temperature	ChemicalBook[3]

Section 3: Synthesis Methodology: Electrophilic Aromatic Bromination

The most prevalent and efficient synthesis of **1-Bromo-3,4-dimethoxy-2-methylbenzene** is achieved through the electrophilic aromatic substitution of its precursor, 3,4-dimethoxy-2-methylbenzene (also known as 2-methylveratrole).[1]

Causality and Experimental Rationale: The choice of this pathway is dictated by the directing effects of the substituents on the aromatic ring. The two methoxy groups and the methyl group are all ortho-, para-directing and activating. The position ortho to the methyl group and meta to the two methoxy groups is the most sterically accessible and electronically favorable site for bromination, leading to the desired product with high regioselectivity. A Lewis acid catalyst, such as ferric bromide (FeBr₃), is essential. It polarizes the Br-Br bond in molecular bromine (Br₂), creating a potent electrophile (Br⁺) that is readily attacked by the electron-rich aromatic ring.



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Sources

- 1. Buy 1-Bromo-3,4-dimethoxy-2-methylbenzene (EVT-300452) | 74866-17-4 [evitachem.com]
- 2. 1-Bromo-3,4-dimethoxy-2-methylbenzene [myskinrecipes.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
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